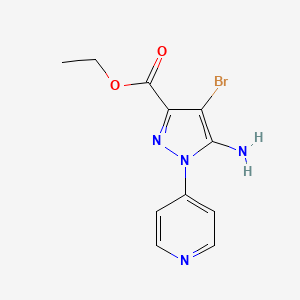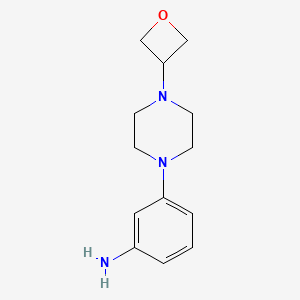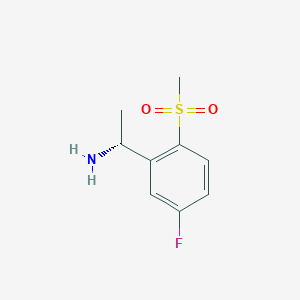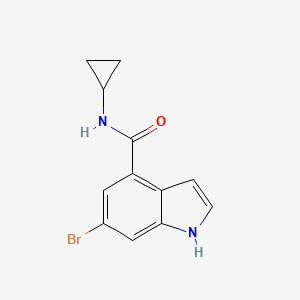
4-(2-Ethyl-hexyloxy)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-hexyloxy)-phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an ethyl-hexyloxy substituent. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethyl-hexyloxy)-phenol typically involves the alkylation of phenol with 2-ethylhexanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 4-(2-Ethyl-hexyloxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
Chemistry: 4-(2-Ethyl-hexyloxy)-phenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an active ingredient in pharmaceutical formulations.
Industry: The compound is widely used in the cosmetics industry as a UV filter in sunscreen formulations. It helps protect the skin from harmful ultraviolet radiation by absorbing UV light.
作用机制
The mechanism of action of 4-(2-Ethyl-hexyloxy)-phenol primarily involves its ability to absorb ultraviolet radiation. The phenolic hydroxyl group and the ethyl-hexyloxy substituent contribute to its UV-absorbing properties. Upon exposure to UV light, the compound undergoes electronic transitions that dissipate the absorbed energy as heat, thereby preventing UV-induced damage to the skin.
相似化合物的比较
4-(2-Ethyl-hexyloxy)-benzophenone: Another UV filter with similar applications in sunscreens.
2-Ethylhexyl 4-methoxycinnamate: A commonly used UV filter in cosmetic formulations.
Octocrylene: A UV filter that is often used in combination with other UV absorbers to enhance sun protection.
Uniqueness: 4-(2-Ethyl-hexyloxy)-phenol is unique due to its specific chemical structure, which provides a balance of hydrophilic and lipophilic properties. This makes it an effective UV filter with good solubility in both water and oil phases, enhancing its versatility in various formulations.
属性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC 名称 |
4-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
InChI 键 |
ICYTWTCDUIQTJS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)







![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)
